molecular formula C4H7F3O2 B6178059 (2R)-1-(trifluoromethoxy)propan-2-ol CAS No. 2613299-23-1

(2R)-1-(trifluoromethoxy)propan-2-ol

Cat. No.: B6178059
CAS No.: 2613299-23-1
M. Wt: 144.1
InChI Key:
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Description

(2R)-1-(trifluoromethoxy)propan-2-ol is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a propanol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(trifluoromethoxy)propan-2-ol typically involves the introduction of the trifluoromethoxy group into a suitable precursor. One common method is the reaction of a propanol derivative with a trifluoromethylating agent under controlled conditions. For instance, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor in the presence of a photoredox catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(trifluoromethoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypochlorous acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield trifluoromethyl ketones .

Scientific Research Applications

(2R)-1-(trifluoromethoxy)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-(trifluoromethoxy)propan-2-ol involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-1-(trifluoromethoxy)propan-2-ol can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2-bromo-1-chloropropane", "trifluoromethanol", "sodium hydroxide", "sodium borohydride", "acetic acid", "water" ], "Reaction": [ "Step 1: 2-bromo-1-chloropropane is reacted with trifluoromethanol in the presence of sodium hydroxide to yield (trifluoromethoxy)propan-2-ol.", "Step 2: (trifluoromethoxy)propan-2-ol is then reduced using sodium borohydride to yield (2R)-1-(trifluoromethoxy)propan-2-ol.", "Step 3: The product is purified by distillation using acetic acid and water as the solvent." ] }

CAS No.

2613299-23-1

Molecular Formula

C4H7F3O2

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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